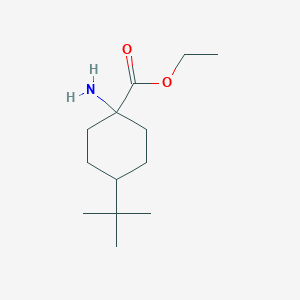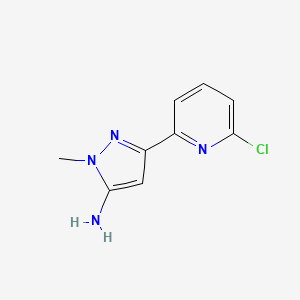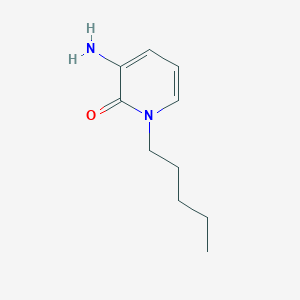
3-Amino-1-pentylpyridin-2(1h)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-1-pentylpyridin-2(1h)-one is an organic compound with a pyridine ring substituted with an amino group at the 3-position and a pentyl group at the 1-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-pentylpyridin-2(1h)-one can be achieved through several synthetic routes. One common method involves the reaction of 2-chloropyridine with pentylamine under basic conditions to form 1-pentylpyridin-2(1h)-one, followed by nitration and subsequent reduction to introduce the amino group at the 3-position.
-
Step 1: Formation of 1-pentylpyridin-2(1h)-one
Reagents: 2-chloropyridine, pentylamine
Conditions: Basic conditions (e.g., sodium hydroxide), reflux
-
Step 2: Nitration
Reagents: Nitric acid, sulfuric acid
Conditions: Controlled temperature, typically below 0°C
-
Step 3: Reduction
Reagents: Hydrogen gas, palladium on carbon (Pd/C) catalyst
Conditions: Room temperature, atmospheric pressure
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, optimization of reaction conditions and purification processes is crucial for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
3-Amino-1-pentylpyridin-2(1h)-one can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The carbonyl group in the pyridinone ring can be reduced to form the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions to form derivatives with different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Alkyl halides, acyl chlorides
Major Products
Oxidation: Nitroso and nitro derivatives
Reduction: Alcohol derivatives
Substitution: Various substituted pyridinone derivatives
Aplicaciones Científicas De Investigación
3-Amino-1-pentylpyridin-2(1h)-one has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biology: The compound can be used in biochemical assays to study enzyme interactions and inhibition.
Materials Science: It can be incorporated into polymers and materials for enhanced properties, such as conductivity or stability.
Industry: The compound can be used as an intermediate in the synthesis of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3-Amino-1-pentylpyridin-2(1h)-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The amino group can form hydrogen bonds with active site residues, while the pentyl group can enhance lipophilicity and membrane permeability.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Amino-1-methylpyridin-2(1h)-one
- 3-Amino-1-ethylpyridin-2(1h)-one
- 3-Amino-1-propylpyridin-2(1h)-one
Comparison
Compared to its analogs, 3-Amino-1-pentylpyridin-2(1h)-one has a longer alkyl chain, which can influence its physical and chemical properties. The pentyl group can enhance the compound’s lipophilicity, potentially improving its ability to cross biological membranes and interact with hydrophobic pockets in target proteins. This uniqueness makes it a valuable compound for specific applications where increased lipophilicity is advantageous.
Propiedades
Fórmula molecular |
C10H16N2O |
|---|---|
Peso molecular |
180.25 g/mol |
Nombre IUPAC |
3-amino-1-pentylpyridin-2-one |
InChI |
InChI=1S/C10H16N2O/c1-2-3-4-7-12-8-5-6-9(11)10(12)13/h5-6,8H,2-4,7,11H2,1H3 |
Clave InChI |
YYQDUFOUGBMDDK-UHFFFAOYSA-N |
SMILES canónico |
CCCCCN1C=CC=C(C1=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


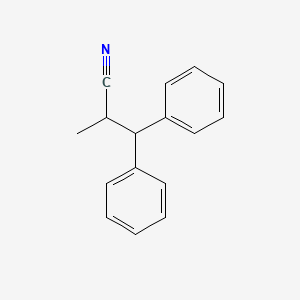
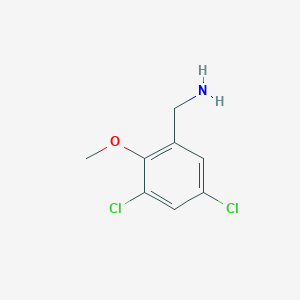
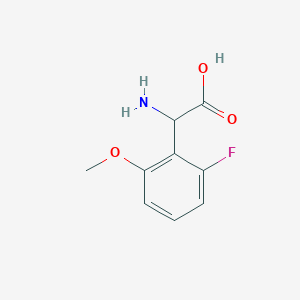




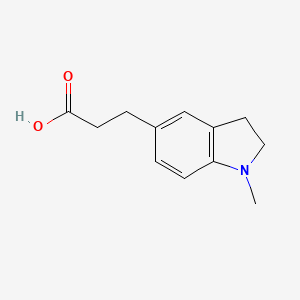
![2-Azabicyclo[3.3.1]nonan-8-one](/img/structure/B13542337.png)

![1-(1H-Pyrrolo[2,3-b]pyridin-3-yl)-2-propanone](/img/structure/B13542343.png)

